molecular formula C18H14N4O3 B14948585 4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one

4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one

Cat. No.: B14948585
M. Wt: 334.3 g/mol
InChI Key: GEATVBKNXZHVHK-VXLYETTFSA-N
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Description

4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a triazine ring, and various substituents. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with an appropriate amine to form the Schiff base intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino 4-nitrobenzoate
  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid

Uniqueness

What sets 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

4-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C18H14N4O3/c1-12-20-21-17(14-5-3-2-4-6-14)18(23)22(12)19-10-13-7-8-15-16(9-13)25-11-24-15/h2-10H,11H2,1H3/b19-10+

InChI Key

GEATVBKNXZHVHK-VXLYETTFSA-N

Isomeric SMILES

CC1=NN=C(C(=O)N1/N=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C(C(=O)N1N=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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